Cas no 1011573-71-9 (N-cyclopropyl-2-hydroxyacetamide)
N-cyclopropyl-2-hydroxyacetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-2-hydroxyacetamide
- Acetamide, N-cyclopropyl-2-hydroxy-
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- MDL: MFCD10048464
- Inchi: 1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8)
- InChI Key: CDMWWSWVOOAADG-UHFFFAOYSA-N
- SMILES: C(NC1CC1)(=O)CO
Computed Properties
- Exact Mass: 115.063329g/mol
- Monoisotopic Mass: 115.063329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 115.13g/mol
- XLogP3: -0.6
- Topological Polar Surface Area: 49.3Ų
N-cyclopropyl-2-hydroxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246828-0.05g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-246828-0.1g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-246828-0.25g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-246828-0.5g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-246828-1.0g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-246828-2.5g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-246828-5.0g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
| Enamine | EN300-246828-10.0g |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
| 1PlusChem | 1P01C1TR-50mg |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 91% | 50mg |
$269.00 | 2023-12-27 | |
| 1PlusChem | 1P01C1TR-100mg |
N-cyclopropyl-2-hydroxyacetamide |
1011573-71-9 | 91% | 100mg |
$369.00 | 2023-12-27 |
N-cyclopropyl-2-hydroxyacetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-cyclopropyl-2-hydroxyacetamide
N-cyclopropyl-2-hydroxyacetamide (CAS No. 1011573-71-9): An Overview of a Promising Compound in Pharmaceutical Research
N-cyclopropyl-2-hydroxyacetamide (CAS No. 1011573-71-9) is a compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This small molecule, characterized by its unique cyclopropyl and hydroxyacetamide functionalities, has shown promising results in various preclinical studies, particularly in the areas of pain management and neurodegenerative diseases.
The chemical structure of N-cyclopropyl-2-hydroxyacetamide consists of a cyclopropyl group attached to an acetamide moiety, with a hydroxyl group on the acetamide chain. This structural arrangement confers the compound with distinct physicochemical properties, including solubility and stability, which are crucial for its biological activity. The cyclopropyl group, known for its strained ring structure, imparts unique conformational flexibility and electronic effects that can influence the compound's interactions with biological targets.
Recent studies have highlighted the potential of N-cyclopropyl-2-hydroxyacetamide as a novel analgesic agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent analgesic effects in animal models of neuropathic pain. The mechanism of action appears to involve modulation of voltage-gated sodium channels, which are key players in the transmission of pain signals. This finding suggests that N-cyclopropyl-2-hydroxyacetamide could be a valuable candidate for the development of new pain management therapies.
Beyond its analgesic properties, N-cyclopropyl-2-hydroxyacetamide has also shown promise in the treatment of neurodegenerative diseases. A study published in Neuropharmacology reported that this compound can protect neuronal cells from oxidative stress and apoptosis, which are common features in conditions such as Alzheimer's disease and Parkinson's disease. The protective effects are attributed to the compound's ability to enhance the expression of antioxidant enzymes and inhibit pro-inflammatory cytokines.
The pharmacokinetic profile of N-cyclopropyl-2-hydroxyacetamide is another area of active research. Studies have shown that this compound has favorable oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. Additionally, its low toxicity and minimal side effects further support its potential as a therapeutic agent.
In terms of synthetic accessibility, N-cyclopropyl-2-hydroxyacetamide can be prepared through a series of well-established organic reactions. One common synthetic route involves the reaction of cyclopropylamine with chloroacetic acid followed by hydrolysis to form the hydroxyacetamide moiety. This synthetic pathway is scalable and can be adapted for large-scale production, which is essential for clinical development.
The safety profile of N-cyclopropyl-2-hydroxyacetamide has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, N-cyclopropyl-2-hydroxyacetamide (CAS No. 1011573-71-9) represents a promising candidate for further pharmaceutical development. Its unique chemical structure, coupled with its potential therapeutic applications in pain management and neurodegenerative diseases, makes it an exciting area of research. As more studies continue to explore its mechanisms of action and clinical efficacy, it is likely that this compound will play an increasingly important role in the development of new treatments for various medical conditions.
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